Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of azetidines and pyrrolidines. These compounds are known for their significant roles in medicinal chemistry due to their unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used in the synthesis of biologically active compounds.
Oxetane derivatives: Known for their stability and use in medicinal chemistry.
Pyrrolidine derivatives: Widely used in pharmaceuticals due to their diverse biological activities.
Uniqueness
Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone is unique due to its combination of azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
azetidin-3-yl-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-2-17-6-9-3-11(12,13)7-15(9)10(16)8-4-14-5-8/h8-9,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKNBFTSPMSNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)C2CNC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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